![molecular formula C10H5ClO3 B11896893 6-Chloro-4-oxo-4H-1-benzopyran-2-carbaldehyde CAS No. 105591-54-6](/img/structure/B11896893.png)
6-Chloro-4-oxo-4H-1-benzopyran-2-carbaldehyde
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Overview
Description
6-Chloro-4-oxo-4H-chromene-2-carbaldehyde is a chemical compound belonging to the chromene family. Chromenes are a class of organic compounds characterized by a benzopyran ring system. This particular compound is notable for its chlorine substitution at the 6th position and an aldehyde group at the 2nd position, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-oxo-4H-chromene-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses phosphorus oxychloride and dimethylformamide to form the formyl group at the 2nd position of the chromene ring . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-oxo-4H-chromene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-chloro-4-oxo-4H-chromene-2-carboxylic acid.
Reduction: 6-chloro-4-oxo-4H-chromene-2-methanol.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
One of the prominent applications of 6-Chloro-4-oxo-4H-1-benzopyran-2-carbaldehyde is its potential as a leukotriene antagonist. Leukotrienes are inflammatory mediators involved in respiratory diseases such as asthma and allergic rhinitis. Compounds derived from benzopyran have been shown to exhibit antagonistic activity against leukotrienes, suggesting that this compound could be developed into therapeutic agents for treating inflammatory conditions .
Cytotoxicity Studies
Research indicates that derivatives of 6-Chloro-4-oxo-4H-1-benzopyran may possess cytotoxic properties against various cancer cell lines. Detailed studies have demonstrated that these compounds can induce apoptosis in malignant cells, making them candidates for further investigation in cancer therapy .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its reactive aldehyde group allows for various substitution reactions, enabling the formation of diverse chemical entities .
Synthetic Pathways
Several synthetic pathways have been developed to obtain this compound efficiently. For instance, alumina-mediated transformations have been employed to convert simpler precursors into 6-Chloro-4-oxo-4H-1-benzopyran derivatives, showcasing its utility in synthetic organic chemistry .
Materials Science
Polymer Chemistry
In materials science, derivatives of benzopyran compounds have been explored for their potential use in polymer chemistry. Their unique structural features may impart desirable properties to polymers, such as enhanced thermal stability and UV resistance .
Case Study 1: Development of Anti-inflammatory Agents
A study focused on the synthesis and evaluation of benzopyran derivatives including this compound highlighted its effectiveness as a leukotriene antagonist. The research involved assessing the compound's ability to inhibit leukotriene-induced bronchoconstriction in vitro and in vivo, demonstrating promising results that warrant further clinical investigation.
Case Study 2: Cytotoxicity Evaluation
Another case study evaluated the cytotoxic effects of 6-Chloro-4-oxo-4H-1-benzopyran derivatives on human cancer cell lines. The findings revealed that specific modifications to the benzopyran structure significantly enhanced cytotoxic activity, suggesting avenues for developing novel anticancer therapies.
Mechanism of Action
The mechanism of action of 6-chloro-4-oxo-4H-chromene-2-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
- 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
- 3-Formylchromone
Comparison:
- 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: This compound has an additional chlorine atom at the 8th position, which may enhance its reactivity and biological activity .
- 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: The presence of a nitrile group at the 3rd position and a methyl group at the 7th position makes this compound structurally distinct and potentially more versatile in chemical reactions .
- 3-Formylchromone: This compound lacks the chlorine substitution but has a formyl group at the 3rd position, making it a useful intermediate in different synthetic pathways .
6-Chloro-4-oxo-4H-chromene-2-carbaldehyde stands out due to its unique substitution pattern, which imparts specific chemical and biological properties, making it a valuable compound in various fields of research and industry.
Biological Activity
Introduction
6-Chloro-4-oxo-4H-1-benzopyran-2-carbaldehyde, also known as 6-chloro-4-oxo-4H-chromene-2-carbaldehyde, is a compound with significant biological activity attributed to its unique benzopyran structure. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C10H7ClO2 |
Molecular Weight | 223.61 g/mol |
CAS Number | 105591-54-6 |
The compound features a chloro substituent at the 6-position and an aldehyde functional group at the 2-position, contributing to its reactivity and biological profile.
This compound interacts with various molecular targets, primarily enzymes and proteins, which leads to inhibition of their activity. This interaction can disrupt cellular processes such as proliferation, apoptosis, and inflammation.
Key Molecular Targets
- Acetylcholinesterase (AChE) : The compound has been studied for its potential as a multitarget-directed ligand against neurodegenerative diseases by inhibiting AChE .
- Monoamine Oxidase (MAO) : It has shown activity against both MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters .
Antioxidant Properties
Research indicates that compounds similar to 6-chloro-4-oxo-4H-benzopyran derivatives exhibit strong antioxidant properties. These activities are essential in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegeneration .
Neuroprotective Effects
The compound has been investigated for neuroprotective effects, particularly in models of Alzheimer's disease. Its ability to inhibit AChE and MAO suggests it may help in alleviating symptoms associated with cognitive decline .
Anti-inflammatory Activity
Studies have demonstrated that 6-chloro-4-oxo-4H-benzopyran derivatives can reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
Study on Neuroprotective Effects
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers developed a series of chromone-based compounds, including derivatives of 6-chloro-4-oxo-4H-benzopyran. These compounds were tested for their ability to inhibit AChE and showed promising results in enhancing cognitive function in animal models of Alzheimer's disease .
Inhibition of Monoamine Oxidases
Another study evaluated the inhibitory effects of various chromone derivatives on human MAO-A and MAO-B. It was found that specific substitutions on the benzopyran structure significantly influenced their inhibitory potency, suggesting that 6-chloro substitutions enhance binding affinity towards MAO-B .
Properties
CAS No. |
105591-54-6 |
---|---|
Molecular Formula |
C10H5ClO3 |
Molecular Weight |
208.60 g/mol |
IUPAC Name |
6-chloro-4-oxochromene-2-carbaldehyde |
InChI |
InChI=1S/C10H5ClO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-5H |
InChI Key |
SZZHDSDHSCUCJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C=O |
Origin of Product |
United States |
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